3-n-Butoxy-4-aminoazobenzene

Description

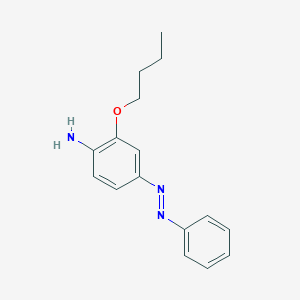

3-n-Butoxy-4-aminoazobenzene is an azo dye characterized by a butoxy (-O-(CH₂)₃CH₃) substituent at the 3-position and an amino (-NH₂) group at the 4-position of the azobenzene scaffold.

Properties

CAS No. |

126335-29-3 |

|---|---|

Molecular Formula |

C16H19N3O |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

2-butoxy-4-phenyldiazenylaniline |

InChI |

InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |

InChI Key |

GNFHVTFCXAMDDW-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

Synonyms |

3-N-BUTOXY-4-AMINOAZOBENZENE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

- 4-Aminoazobenzene (AB): The parent compound lacks alkyl or alkoxy groups. It exhibits moderate hepatocarcinogenicity in mice but requires metabolic activation via N-hydroxylation .

- N-Methyl-4-aminoazobenzene (MAB): Addition of an N-methyl group enhances hepatic carcinogenicity in mice, linked to N-oxidation and DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene) .

- 3-Methoxy-4-aminoazobenzene: A methoxy (-OCH₃) group at the 3-position shifts carcinogenicity to extrahepatic sites (e.g., ear duct, skin) in rats, with minimal hepatic activity .

Carcinogenic Profiles and Target Organs

Metabolic Activation and DNA Adducts

- N-Methyl Derivatives (MAB, DAB): Form stable DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene), which persist in hepatic DNA and correlate with tumor multiplicity .

Species-Specific Responses

- Mice vs. Rats: In mice, AB and its N-methyl derivatives are equipotent hepatocarcinogens, whereas rats show lower susceptibility, emphasizing species-specific metabolic differences .

- Sex Differences : Male B6C3F1 mice are highly susceptible to hepatic tumors, while females are resistant, highlighting hormonal or metabolic influences .

Key Research Findings and Mechanistic Insights

- Metabolic Activation : N-Oxidation of MAB by microsomal flavoprotein mixed-function amine oxidase generates reactive hydroxylamines and nitrones, which bind DNA and proteins .

- Adduct Stability: N-(Deoxyguanosin-8-yl)-4-aminoazobenzene adducts are more persistent in DNA than N-methylated variants, suggesting substituents influence repair efficiency .

- Structural Determinants: N-Alkylation: Enhances hepatic targeting and carcinogenicity in mice . 3-Alkoxy Substitution: Redirects carcinogenicity to extrahepatic tissues (e.g., ear duct) in rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.